molecular formula C8H15Cl2N3O B1402648 (5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride CAS No. 1452548-03-6

(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride

Cat. No. B1402648
M. Wt: 240.13 g/mol
InChI Key: YYCUDVYLMAOOHH-UHFFFAOYSA-N
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Description

(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride, or 5-P2P-MdHCl, is a small molecule that has been used in a variety of scientific research applications. It is a versatile compound that has been used in a variety of biochemical and physiological experiments, and has been studied for its potential applications in drug development.

Scientific Research Applications

  • Molecular Structure and Supramolecular Architecture : A study by Seredyuk et al. (2014) investigates a compound similar to (5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride, focusing on its molecular structure. The research highlights the compound's unique C—Se—C bond angles and its ability to form a three-dimensional supramolecular architecture through hydrogen bonds and weak interactions (Seredyuk, Sharkina, Gumienna-Kontecka, & Kapshuk, 2014).

  • Synthesis and Antimicrobial Activity : Kumar et al. (2012) conducted a study on derivatives of pyrazolines, which are structurally related to the compound . They synthesized a series of these derivatives and found that most exhibited good antimicrobial activity, comparable to standard drugs (Kumar, Meenakshi, Kumar, & Kumar, 2012).

  • Biological and Pharmacological Activities : Lynda (2021) researched pyrazole derivatives, noting their significance in heterocyclic chemistry and their extensive use in organic synthesis. The study highlights the biological and pharmacological activities of these compounds, including their moderate antibacterial and antioxidant activities (Lynda, 2021).

  • Antitubercular and Antifungal Activities : A study by Syed, Alagwadi Ramappa, & Alegaon (2013) on imidazo[2,1-b][1,3,4]thiadiazole derivatives, related to (5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride, revealed significant antitubercular and antifungal activities of some compounds (Syed, Alagwadi Ramappa, & Alegaon, 2013).

  • Ligand Dehydrogenation in Ruthenium Trinitrogen Complexes : Cabort et al. (2002) investigated the reaction of a pyrrolidin-pyrazole compound with RuCl3·3H2O, resulting in octahedral complexes. The study provides insights into the stereochemistry and chiral properties of these complexes, which could be relevant for understanding similar reactions in (5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride (Cabort, Therrien, Stoeckli-Evans, Bernauer, & Süss-Fink, 2002).

properties

IUPAC Name

(3-pyrrolidin-2-yl-1H-pyrazol-5-yl)methanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.2ClH/c12-5-6-4-8(11-10-6)7-2-1-3-9-7;;/h4,7,9,12H,1-3,5H2,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCUDVYLMAOOHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NNC(=C2)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride
Reactant of Route 2
(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride
Reactant of Route 3
(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride
Reactant of Route 4
(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride
Reactant of Route 5
(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride
Reactant of Route 6
(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride

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